molecular formula C16H36ClN3O2 B12772533 N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride CAS No. 21937-94-0

N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride

Cat. No.: B12772533
CAS No.: 21937-94-0
M. Wt: 337.9 g/mol
InChI Key: NSQSMKIMRNEILD-UHFFFAOYSA-N
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Description

N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride is a synthetic organic compound with the molecular formula C16H35N3O2·HCl. This compound is characterized by its unique structure, which includes a decylamine group attached to a glycine backbone through a two-step ethylamine linkage. It is commonly used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride typically involves the following steps:

    Formation of Decylamine Intermediate: Decylamine is synthesized through the reduction of decyl nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Ethylamine Linkage Formation: The decylamine is then reacted with ethylene diamine under controlled conditions to form N-(2-Decylaminoethyl)ethylenediamine.

    Glycine Conjugation: The intermediate is further reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

    Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors for the hydrogenation and coupling reactions.

    Purification: Employing techniques such as crystallization and recrystallization to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride exerts its effects involves:

    Molecular Targets: Interacting with cell membranes and proteins due to its amphiphilic structure.

    Pathways Involved: Modulating membrane fluidity and permeability, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-Dodecylaminoethyl)amino)ethyl)glycine monohydrochloride
  • N-(2-((2-Octylaminoethyl)amino)ethyl)glycine monohydrochloride

Uniqueness

N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride is unique due to its specific decylamine group, which imparts distinct hydrophobic properties compared to its analogs with different alkyl chain lengths. This uniqueness makes it particularly useful in studies involving hydrophobic interactions and membrane dynamics.

Properties

CAS No.

21937-94-0

Molecular Formula

C16H36ClN3O2

Molecular Weight

337.9 g/mol

IUPAC Name

2-[2-[2-(decylamino)ethylamino]ethylamino]acetic acid;hydrochloride

InChI

InChI=1S/C16H35N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(20)21;/h17-19H,2-15H2,1H3,(H,20,21);1H

InChI Key

NSQSMKIMRNEILD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCNCCNCC(=O)O.Cl

Origin of Product

United States

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